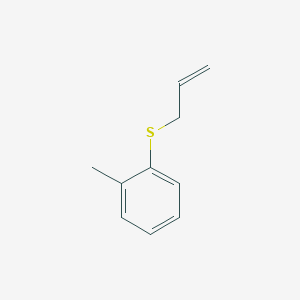

Allyl(2-methylphenyl) sulfide

Description

Overview of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are fundamental to numerous areas of modern chemical science. Their applications are diverse, ranging from the development of pharmaceuticals and agrochemicals to the creation of advanced functional materials like polymers and metal-organic frameworks. nih.govresearchgate.net In medicinal chemistry, the thioether functional group is the third most prevalent sulfur-containing moiety in FDA-approved drugs, highlighting its importance in drug design. thieme-connect.de Notable examples of pharmaceuticals containing a thioether linkage include the antidepressant Vortioxetine and the antiplatelet agent Cangrelor. thieme-connect.de

Contemporary research continues to expand the utility of organosulfur compounds. Recent advancements focus on developing novel, efficient, and sustainable synthetic methods. rsc.org This includes the use of mechanochemistry to conduct solvent-free reactions and the development of innovative catalytic systems, often employing non-precious metals, to forge carbon-sulfur bonds. thieme-connect.comacs.org Furthermore, the unique reactivity of the sulfur atom is exploited in areas such as desulfurative functionalization, where the sulfur atom is used as a handle to introduce other chemical groups. rsc.org The development of new reagents, such as SO₂ surrogates like DABSO, has also revolutionized the field by simplifying the introduction of sulfur-containing functional groups. thieme-connect.de

Contextualization of Allyl(2-methylphenyl) sulfide (B99878) within the Class of Aryl Alkyl Thioethers

Allyl(2-methylphenyl) sulfide, also known as allyl o-tolyl sulfide, is a member of the aryl alkyl thioether class of compounds. This classification is based on its molecular structure, which features a sulfur atom (thioether) bonded to an aromatic ring (the 2-methylphenyl or o-tolyl group) and an alkyl chain (the allyl group). The properties and reactivity of this molecule are a direct consequence of this specific arrangement.

The aryl thioether portion of the molecule provides a stable structural backbone, while the two other key features—the allyl group and the ortho-methyl substituent on the aromatic ring—impart specific reactivity. The allyl group is particularly significant as it allows the molecule to participate in a nih.govnih.gov-sigmatropic rearrangement known as the thio-Claisen rearrangement. acs.orgsemanticscholar.org This reaction is a sulfur analogue of the well-known Claisen rearrangement of allyl aryl ethers and serves as a powerful tool for carbon-carbon bond formation. Upon heating, this compound can rearrange to form a substituted dihydrobenzothiepine.

The presence of the methyl group at the ortho position of the aromatic ring is crucial as it blocks one of the two potential sites for rearrangement. In a typical thio-Claisen rearrangement of an allyl aryl sulfide, the allyl group migrates to an ortho position of the aromatic ring. Since one ortho position is occupied by the methyl group, the rearrangement is directed specifically to the other vacant ortho position, leading to a single, predictable product. This control over regioselectivity makes this compound a valuable substrate for synthetic and mechanistic studies.

Historical Developments in the Synthesis and Reactivity of Related Thioether Systems

The synthesis of thioethers has a long history, with early methods relying on nucleophilic substitution reactions. A foundational method is the Williamson-type synthesis, where an alkali metal thiolate reacts with an alkyl halide to form the thioether linkage. google.com Another classical approach involves the reaction of thiols with alcohols in the presence of an acid catalyst. google.com While effective, these early methods often required harsh reaction conditions.

The latter half of the 20th century saw the advent of transition-metal-catalyzed cross-coupling reactions, which significantly advanced the synthesis of aryl thioethers. Pioneering work by Migita and others in the late 1970s established palladium-catalyzed couplings of thiols with aryl halides. thieme-connect.com This was followed by the development of copper-catalyzed Ullmann-type couplings, which initially required very high temperatures but were later improved to function under milder conditions with the use of specific ligands. thieme-connect.com In recent decades, research has focused on creating highly efficient and versatile catalytic systems using metals like palladium, nickel, and copper, which tolerate a wide range of functional groups and can couple more challenging substrates like aryl chlorides. thieme-connect.deorganic-chemistry.orgnih.gov Modern methods also explore thiol-free approaches, using alternative sulfur sources like thiourea (B124793) or xanthates to avoid the use of volatile and malodorous thiols. researchgate.nettaylorandfrancis.comresearchgate.net

The study of thioether reactivity has also evolved. A key area of investigation for allyl aryl sulfides has been the thio-Claisen rearrangement. Mechanistic studies in the 1960s helped to elucidate the concerted, pericyclic nature of this thermal rearrangement, establishing it as a reliable method for forming new C-C and C-S bonds in a single step. acs.orgsemanticscholar.org The rearrangement of related allyl aryl sulfoxides has also been explored, revealing complex reaction pathways that can lead to various heterocyclic products. rsc.org

| Method | Reactants | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Williamson-type Synthesis | Thiolate + Alkyl Halide | Base, solvent | Classical, versatile for alkyl sulfides. google.com |

| Ullmann-type Coupling | Thiol + Aryl Halide | Copper catalyst, high temperature | Early method for aryl thioethers. thieme-connect.com |

| Migita Coupling | Thiol + Aryl Halide | Palladium catalyst, base | Pioneering Pd-catalyzed method. thieme-connect.com |

| Modern Cross-Coupling | Thiol + Aryl/Alkyl Halide or Triflate | Pd, Ni, or Cu catalyst with specific ligands | High efficiency, broad scope, mild conditions. thieme-connect.deorganic-chemistry.org |

| Thiol-Free Methods | Alkyl/Aryl Halide + Sulfur Source (e.g., Thiourea) | Catalyst, base | Avoids use of odorous thiols. researchgate.nettaylorandfrancis.com |

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is primarily driven by its utility as a model substrate for studying a fundamental and synthetically powerful reaction: the thio-Claisen rearrangement. This sigmatropic rearrangement provides a direct pathway to complex, sulfur-containing heterocyclic structures that are of interest in medicinal and materials chemistry.

The specific structure of this compound makes it an ideal candidate for several key research questions:

Mechanistic Studies: The compound allows for a clean and predictable rearrangement. The ortho-methyl group directs the migrating allyl group to the alternate ortho position, simplifying product analysis and allowing for precise kinetic and mechanistic investigation of the nih.govnih.gov-sigmatropic shift. acs.orgsemanticscholar.org

Synthetic Methodology: It serves as a precursor for the synthesis of 7-methyl-2,3-dihydrobenzo[b]thiepine. The development of new catalysts (e.g., Lewis acids) or conditions (e.g., microwave irradiation) to promote the thio-Claisen rearrangement at lower temperatures or with higher efficiency often uses substrates like this compound for validation.

Exploring Substituent Effects: By systematically modifying the aromatic ring or the allyl group of this parent compound, researchers can probe how electronic and steric factors influence the rate and outcome of the rearrangement. The ortho-methyl group provides a baseline for comparison with other substituted analogues.

Access to Novel Scaffolds: The dihydrobenzo[b]thiepine core structure produced from the rearrangement is a valuable heterocyclic scaffold. Such scaffolds are often targeted in drug discovery programs due to their three-dimensional architecture and potential for biological activity. Investigating the synthesis of these structures via the rearrangement of specifically designed precursors like this compound is a key strategy in synthetic organic chemistry.

In essence, while this compound may not have direct, large-scale applications itself, its importance lies in its role as a chemical tool. It provides fundamental insights into reaction mechanisms and serves as a building block for constructing more complex molecules with potential applications in various fields of chemical science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24309-31-7 |

|---|---|

Molecular Formula |

C10H12S |

Molecular Weight |

164.27 g/mol |

IUPAC Name |

1-methyl-2-prop-2-enylsulfanylbenzene |

InChI |

InChI=1S/C10H12S/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3 |

InChI Key |

BNSGMHNMKBXTOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1SCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Allyl 2 Methylphenyl Sulfide

Nucleophilic Substitution Approaches to Thioether Formation

Nucleophilic substitution reactions represent a fundamental and widely employed method for the formation of carbon-sulfur bonds, providing a direct route to thioethers like allyl(2-methylphenyl) sulfide (B99878). pressbooks.pubstudysmarter.co.uk

The most direct synthesis of allyl(2-methylphenyl) sulfide involves the reaction of 2-methylbenzenethiol (B91028) (o-thiocresol) with an appropriate allylic electrophile. This reaction is analogous to the Williamson ether synthesis. pressbooks.pubmasterorganicchemistry.com The first step is the deprotonation of the thiol to form the more nucleophilic 2-methylthiophenolate anion. pressbooks.pubmasterorganicchemistry.com This is typically achieved using a suitable base. Subsequently, the thiolate attacks the allylic electrophile, such as allyl bromide, in a nucleophilic substitution reaction to yield the desired thioether. masterorganicchemistry.comyoutube.com

The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) are effective in deprotonating the thiol. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, which can solvate the cation but does not strongly interact with the nucleophile, thus enhancing its reactivity. youtube.com

A variety of catalysts can also be employed to facilitate this transformation. For instance, nano-indium oxide has been shown to be an efficient catalyst for the synthesis of aryl-allyl sulfides from arylthiols and allyl chloride in the presence of a base like sodium carbonate. researchgate.net

Table 1: Reaction Conditions for the Synthesis of Allyl Aryl Sulfides via Nucleophilic Substitution

| Arylthiol | Allylic Electrophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Arylthiol | Allyl chloride | nano-In2O3/Na2CO3 | DMSO | 110 | Excellent | researchgate.net |

| Thiophenol | Allyl bromide | NaH | Not specified | Not specified | Not specified | masterorganicchemistry.com |

The reaction between a thiolate and an allylic electrophile typically proceeds via an S(_N)2 mechanism. pressbooks.pubmasterorganicchemistry.comyoutube.com This involves a backside attack of the nucleophilic sulfur atom on the carbon atom bearing the leaving group, leading to an inversion of configuration if the carbon is chiral. masterorganicchemistry.comyoutube.comlibretexts.org However, in the case of allyl halides, the carbon is not chiral, so stereochemical inversion is not a factor. youtube.com

Sulfur nucleophiles are generally more potent than their oxygen counterparts, which means that thiolates react more readily with alkyl halides than alkoxides. masterorganicchemistry.com This enhanced nucleophilicity is attributed to the lower electronegativity and higher polarizability of the sulfur atom. masterorganicchemistry.com A significant advantage of using thiolates is that they are less basic than alkoxides, which minimizes competing elimination (E2) reactions. masterorganicchemistry.comchemistrysteps.com

While the S(_N)2 pathway is dominant for primary and secondary alkyl halides, an S(_N)1 mechanism may become competitive with tertiary alkyl halides. youtube.com In the context of allylic systems, an S(_N)2' reaction is also a possibility, where the nucleophile attacks the γ-carbon of the allyl system, leading to a rearranged product. wikipedia.org However, for simple allyl halides, the direct S(_N)2 substitution is generally the major pathway.

Radical-Mediated Thioether Synthesis

Radical reactions offer an alternative and powerful approach for the synthesis of thioethers, often with complementary regioselectivity to nucleophilic substitution methods.

The thiol-ene reaction, or alkene hydrothiolation, is a well-established click chemistry reaction that involves the addition of a thiol across a double bond. wikipedia.org This reaction typically proceeds via a radical mechanism and results in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgyoutube.com In the context of synthesizing this compound, this would involve the reaction of 2-methylbenzenethiol with an allyl-containing substrate.

The radical mechanism is initiated by the formation of a thiyl radical (RS•) from the thiol, which can be achieved using light, heat, or a radical initiator. wikipedia.org This thiyl radical then adds to the alkene at the less substituted carbon, forming a more stable carbon-centered radical intermediate. illinois.edu This intermediate then abstracts a hydrogen atom from another thiol molecule to give the thioether product and regenerate the thiyl radical, thus propagating the chain reaction. wikipedia.org This process is highly efficient and atom-economical. researchgate.net

Water has been shown to be an effective medium for promoting the anti-Markovnikov addition of thiols to unactivated alkenes without the need for any additives. organic-chemistry.org

Photoinitiation is a common method for generating the necessary thiyl radicals for the thiol-ene reaction. researchgate.net The use of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), can facilitate the reaction upon exposure to UV light. illinois.edu This method allows for spatial and temporal control over the reaction. researchgate.net The photochemical thiol-ene reaction has been successfully applied to various unsaturated compounds, including those with allylic functionalities. nih.govnih.govrsc.org

Transition metals can also catalyze the formation of thioethers. thieme-connect.de While many of these reactions involve cross-coupling, which is a form of nucleophilic substitution, some proceed through radical pathways. thieme-connect.deresearchgate.net For instance, transition metal-catalyzed hydrothiolation of alkenes provides a route to thioethers. researchgate.net Rhodium catalysts have been used for the hydrothiolation of 1,3-dienes to afford allylic sulfides. organic-chemistry.org

Table 2: Comparison of Radical Addition Methods for Thioether Synthesis

| Method | Initiator/Catalyst | Regioselectivity | Key Features | Reference |

| Thiol-Ene | Light, Heat, Radical Initiator | Anti-Markovnikov | High yield, stereoselective, atom-economical | wikipedia.org |

| Photoinitiated Thiol-Ene | Photoinitiator (e.g., DMPA) | Anti-Markovnikov | Spatial and temporal control | illinois.eduresearchgate.net |

| Transition Metal-Catalyzed | Rhodium complexes | Varies with catalyst and substrate | Can provide access to different regioisomers | organic-chemistry.org |

Rearrangement-Based Synthetic Strategies

Rearrangement reactions provide an elegant and often stereoselective means of synthesizing complex molecules, including thioethers.

One of the most relevant rearrangement reactions for the synthesis of allylic aryl sulfides is the thio-Claisen rearrangement. acs.orgacs.orgcapes.gov.br This is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of an allyl aryl sulfide that typically occurs upon heating. organic-chemistry.org The reaction involves a concerted, pericyclic transition state. nih.gov While the standard thio-Claisen rearrangement of allyl aryl sulfide itself would lead to a thiophenol, variations of this reaction can be synthetically useful. For instance, the rearrangement of allyl aryl sulfoxides, followed by reduction, can yield allylic alcohols. acs.orgrsc.org

Another important rearrangement is the masterorganicchemistry.comacs.org-sigmatropic rearrangement of allylic sulfonium (B1226848) ylides. acs.orgthieme-connect.comwikipedia.orgresearchgate.net These ylides can be generated in situ from the corresponding allyl sulfide. The subsequent rearrangement leads to a homoallylic sulfide, with the double bond having shifted. thieme-connect.com This type of rearrangement can be promoted by various reagents, including samarium carbenoids. thieme-connect.com Rhodium-catalyzed addition of diazo compounds to allyl thioesters can also generate S-acyl sulfonium ylides that undergo a masterorganicchemistry.comacs.org-sigmatropic rearrangement. acs.org

Sigmatropic Rearrangements in Allyl Aryl Sulfide Synthesis

A key synthetic strategy for accessing substituted allyl aryl sulfides involves the wikipedia.org-sigmatropic rearrangement of sulfur ylides. This pericyclic reaction proceeds through a concerted mechanism, often with a high degree of stereocontrol. In the context of synthesizing compounds structurally related to this compound, research has shown the viability of this approach.

The asymmetric copper-catalyzed reaction of allyl aryl sulfides with diazo compounds generates a sulfur ylide intermediate, which then undergoes a wikipedia.org-sigmatropic rearrangement. Studies on ortho-substituted allyl aryl sulfides, such as allyl o-methylphenyl sulfide and allyl 2,6-dimethylphenyl sulfide, have demonstrated the influence of steric hindrance on the enantioselectivity of this transformation. For instance, the reaction of allyl o-methylphenyl sulfide with ethyl diazoacetate in the presence of a copper(I) triflate catalyst and a bis-oxazoline ligand resulted in a 14% enantiomeric excess (ee). cmu.edu Interestingly, increasing the steric bulk with a second ortho-substituent, as in allyl 2,6-dimethylphenyl sulfide, led to a significant increase in enantioselectivity to 52% ee. cmu.edu This suggests that steric factors at the ortho position play a crucial role in the facial selectivity of the ylide formation and subsequent rearrangement.

While specific yield data for the racemic synthesis of this compound via this method is not extensively detailed in the available literature, the observed enantioselectivities for closely related analogues underscore the potential of this methodology for stereocontrolled synthesis.

Table 1: Enantioselectivity in the wikipedia.org-Sigmatropic Rearrangement of Ortho-Substituted Allyl Aryl Sulfides

| Substrate | Catalyst System | Reagent | Enantiomeric Excess (ee) |

| Allyl o-methylphenyl sulfide | CuOTf / Bis-oxazoline ligand | Ethyl diazoacetate | 14% |

| Allyl 2,6-dimethylphenyl sulfide | CuOTf / Bis-oxazoline ligand | Ethyl diazoacetate | 52% |

Pummerer-Type Rearrangement Pathways to Thioether Scaffolds

The Pummerer rearrangement is a classical transformation in organosulfur chemistry, typically involving the conversion of a sulfoxide (B87167) to an α-acyloxythioether in the presence of an activating agent like acetic anhydride. wikipedia.orgtcichemicals.com This reaction proceeds through a thionium (B1214772) ion intermediate, which can be trapped by various nucleophiles. While a direct synthesis of this compound via a Pummerer rearrangement is not a standard approach, the underlying principles of this reaction can be applied to the synthesis of functionalized thioether scaffolds that could serve as precursors.

The core of the Pummerer rearrangement is the generation of an electrophilic sulfur species, which can then undergo further reactions to form C-S bonds. wikipedia.orgtcichemicals.com For instance, a Pummerer-type reaction could be envisioned to introduce functionality at the α-position of a suitable sulfide precursor, which could then be further elaborated to the desired this compound. The versatility of the Pummerer rearrangement allows for the formation of various carbon-heteroatom and carbon-carbon bonds, making it a powerful tool for the construction of complex thioether architectures. wikipedia.org

Green Chemistry Considerations in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound, several green approaches can be considered to minimize environmental impact and improve efficiency.

Solvent-Free Reaction Conditions

Performing reactions in the absence of a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially hazardous substances. For the synthesis of aryl sulfides, solvent-free methods have been developed. One such approach involves the reaction of thiols with aryl halides under solvent-free conditions, often with the assistance of a catalyst. While specific examples for the solvent-free synthesis of this compound are not prominently reported, general methodologies for the synthesis of aryl sulfides under these conditions suggest its feasibility. For instance, the reaction of 2-methylthiophenol with an appropriate allyl halide could potentially be carried out without a solvent, possibly with the aid of a solid-supported catalyst or under high-temperature conditions to facilitate the reaction.

Microwave-Assisted and Flow Chemistry Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The use of microwave irradiation can often reduce reaction times from hours to minutes and can enable reactions that are sluggish under conventional heating. The synthesis of aryl sulfides has been shown to be amenable to microwave-assisted conditions. For example, the palladium-catalyzed cross-coupling of aryl sulfonates with thiols under microwave irradiation provides a rapid route to aryl sulfides. wikipedia.org This methodology could be adapted for the synthesis of this compound from 2-methylphenyl perfluoroalkylsulfonate and allyl thiol.

Reactivity and Reaction Mechanisms of Allyl 2 Methylphenyl Sulfide

Oxidation Reactions of the Sulfide (B99878) Moiety

The sulfur atom in allyl(2-methylphenyl) sulfide is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation is a cornerstone of organosulfur chemistry, providing access to compounds with distinct chemical and physical properties.

Formation of Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established process. researchgate.netwikipedia.org For this compound, this oxidation can be achieved using a variety of oxidizing agents. Hydrogen peroxide is a common and environmentally benign oxidant for this purpose. researchgate.netrsc.org The reaction typically proceeds in a stepwise manner, with the sulfoxide (B87167) being an intermediate on the pathway to the sulfone. researchgate.netwikipedia.org

The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the choice of catalyst. organic-chemistry.orgorganic-chemistry.org For instance, using one equivalent of an oxidizing agent under mild conditions would favor the formation of allyl(2-methylphenyl) sulfoxide. In contrast, employing an excess of a strong oxidizing agent, or more forcing conditions, will lead to the formation of allyl(2-methylphenyl) sulfone. organic-chemistry.org

Several catalytic systems have been developed to enhance the efficiency and selectivity of sulfide oxidation. These include metal-based catalysts, such as those involving tungsten, vanadium, and manganese, as well as metal-free approaches. researchgate.netorganic-chemistry.org For example, sodium tungstate (B81510) in conjunction with hydrogen peroxide is an effective system for the synthesis of sulfones from sulfides. researchgate.net

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Major Product |

| This compound | 1 equiv. H₂O₂ | Allyl(2-methylphenyl) sulfoxide |

| This compound | excess H₂O₂ | Allyl(2-methylphenyl) sulfone |

Stereoselective Oxidation Methodologies

The oxidation of unsymmetrical sulfides, such as this compound, to the corresponding sulfoxide creates a stereogenic center at the sulfur atom. wikipedia.org Consequently, the synthesis of enantiomerically enriched sulfoxides is an area of significant research interest. Various methods for the stereoselective oxidation of sulfides have been developed, which can be broadly categorized into two approaches: the use of chiral oxidizing agents and catalysis with chiral metal complexes or organocatalysts.

While specific studies on the stereoselective oxidation of this compound are not extensively documented, the principles established for other unsymmetrical sulfides, such as methyl phenyl sulfide, are applicable. documentsdelivered.com Chiral titanium complexes in the presence of hydroperoxides, for instance, have been successfully employed for the asymmetric oxidation of sulfides. Similarly, vanadium complexes with chiral ligands have been shown to catalyze the enantioselective oxidation of sulfides with hydrogen peroxide. organic-chemistry.org

Organocatalytic methods, which avoid the use of metals, have also emerged as a powerful tool for stereoselective sulfoxidation. Chiral oxaziridines and other chiral organic oxidants can transfer an oxygen atom to the sulfide in a stereocontrolled manner. Furthermore, the use of chiral phase-transfer catalysts in conjunction with an achiral oxidant can also induce enantioselectivity. The choice of method and catalyst system would be crucial in determining the enantiomeric excess of the resulting allyl(2-methylphenyl) sulfoxide.

Reactions Involving the Allylic Moiety

The carbon-carbon double bond in the allyl group of this compound is a site of rich reactivity, susceptible to attack by both electrophiles and radicals.

Electrophilic Additions to the Carbon-Carbon Double Bond

The double bond in this compound can undergo electrophilic addition reactions, a fundamental transformation of alkenes. chemguide.co.uk In this reaction, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocationic intermediate, which is then intercepted by a nucleophile. The regioselectivity of this addition is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms.

For this compound, the initial addition of an electrophile (E⁺) to the terminal carbon of the allyl group would lead to a secondary carbocation. This carbocation can then be attacked by a nucleophile (Nu⁻) to give the final addition product.

CH₂(E)-CH(Nu)-CH₂-S-C₆H₄-CH₃

The nature of the electrophile and nucleophile can be varied, leading to a wide range of functionalized products. For example, the addition of hydrogen halides (H-X) would yield a haloalkane, while hydration using aqueous acid would result in an alcohol. The presence of the sulfide group can potentially influence the reaction through neighboring group participation, although this is less common for simple allyl sulfides compared to other systems. nih.gov

Radical Additions and Polymerization Initiations

The allylic group in this compound can also participate in radical reactions. Radical addition to the double bond can be initiated by a radical species, leading to a new radical that can propagate a chain reaction. However, allyl monomers are often known to polymerize slowly and produce oligomeric products due to degradative chain transfer. nih.gov This involves the abstraction of an allylic hydrogen atom, which is particularly facile in allyl compounds, leading to a stable, resonance-delocalized radical that is less reactive towards further polymerization.

Despite this, under certain conditions, allyl compounds can be induced to polymerize. researchgate.net Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been applied to various monomers, including some functionalized allyl derivatives. cmu.edu The initiation of polymerization of this compound would likely involve the addition of a radical to the double bond, followed by propagation steps. The specific conditions, including the choice of initiator and catalyst, would be critical for achieving successful polymerization.

Ozonolysis and Atmospheric Oxidation Pathways

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. masterorganicchemistry.com When this compound is treated with ozone, the double bond is cleaved, initially forming a primary ozonide (molozonide), which then rearranges to a more stable ozonide. This ozonide can then be worked up under reductive or oxidative conditions to yield different products. Reductive workup, for example with dimethyl sulfide or zinc, would yield 2-(methylthio)acetaldehyde and formaldehyde.

In the context of atmospheric chemistry, volatile organic compounds containing double bonds, such as allyl sulfides, can be oxidized by atmospheric oxidants like ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃). The atmospheric oxidation of allyl methyl sulfide, a related compound, has been studied and provides insights into the potential pathways for this compound. rsc.org The reaction with ozone would proceed via the formation of a Criegee intermediate, which can then undergo various unimolecular and bimolecular reactions, contributing to the formation of secondary organic aerosols. copernicus.orgresearchgate.net The oxidation initiated by hydroxyl radicals would likely involve addition to the double bond, leading to the formation of peroxy radicals in the presence of atmospheric oxygen, which then participate in complex reaction cascades. rsc.orgmdpi.com

Rearrangement Reactions of this compound

Allyl aryl sulfides, including this compound, are known to undergo a variety of rearrangement reactions, which can be induced thermally, catalytically, or through the formation of reactive intermediates like sulfur ylides. These reactions are of significant interest in organic synthesis as they allow for the formation of new carbon-carbon and carbon-sulfur bonds, often with a high degree of stereocontrol.

researchgate.netwikipedia.org-Sigmatropic Rearrangements of Sulfur Ylides

A prominent reaction pathway for allyl sulfides involves the researchgate.netwikipedia.org-sigmatropic rearrangement of sulfur ylides. wikipedia.orgresearchgate.net These rearrangements are a class of pericyclic reactions where a substituent moves from one part of a π-system to another. wikipedia.org In the context of allyl sulfides, a sulfur ylide is first generated, typically through the reaction of the sulfide with a carbene or a similar reactive species. This ylide then undergoes a concerted researchgate.netwikipedia.org-sigmatropic shift, leading to a rearranged product. wikipedia.org

The general mechanism for a researchgate.netwikipedia.org-sigmatropic rearrangement of an allylic sulfide involves the formation of a five-membered ring transition state. cmu.edu This process can offer high stereoselectivity, with a strong preference for the formation of the E-alkene (trans) isomer in the product. wikipedia.org The stereochemistry of the newly formed carbon-carbon bond is influenced by the geometry of the starting alkene and the nature of the substituents. wikipedia.org

For this compound, the formation of a sulfur ylide can be initiated, for example, by reaction with a diazo compound in the presence of a copper or rhodium catalyst. The resulting ylide would then rapidly rearrange. An efficient protocol for the researchgate.netwikipedia.org-sigmatropic rearrangement of allyl thioethers has been reported where the key sulfonium (B1226848) ylide intermediate is formed in situ via S-arylation of arynes, a transition metal-free method. rsc.org

Table 1: Factors Influencing Asymmetric researchgate.netwikipedia.org-Sigmatropic Rearrangements of Allyl Sulfides

| Factor | Description | Impact on Reaction |

| Catalyst | Transition metals like copper and rhodium are often used to generate the sulfur ylide from a diazo compound. cmu.edu | The choice of catalyst and ligand can influence the enantioselectivity of the rearrangement. |

| Ligand | Chiral ligands, such as bis-oxazolines, can be employed to induce asymmetry in the formation of the sulfur ylide. cmu.edu | The structure of the ligand is crucial for achieving high enantiomeric excess (ee) in the product. |

| Substrate Structure | The electronic and steric properties of the substituents on the allyl group and the aryl ring affect the reactivity and stereoselectivity. cmu.edu | Electron-donating or withdrawing groups can alter the nucleophilicity of the sulfur atom and the stability of the ylide intermediate. |

| Solvent | The polarity of the solvent can influence the rate and selectivity of the reaction. | Less polar solvents often favor the concerted rearrangement pathway. |

Other Thermally and Catalytically Induced Rearrangements

Beyond ylide-mediated pathways, this compound can undergo other types of rearrangements. The thio-Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic shift that is common for allyl aryl ethers and can also occur with the sulfur analogues. wikipedia.org In this reaction, heating the allyl aryl sulfide leads to the migration of the allyl group to the ortho position of the aromatic ring, forming a 2-allylbenzenethiol, which can then cyclize to form a thiachroman or related heterocyclic structures. researchgate.net For this compound, the presence of the methyl group at the ortho position would direct the rearrangement to the other ortho position. If both ortho positions are blocked, a para-Claisen rearrangement might occur. wikipedia.org

Quantum-chemical studies on the related allyl phenyl sulfide have shown that the thermal transformation can proceed through a chair-like transition state to form a thione intermediate, which then undergoes further reactions. researchgate.net The presence of an acid catalyst, such as methanesulfonic acid, can facilitate the migration of the carbon-carbon double bond in the allyl group. researchgate.net

Catalytic systems involving transition metals can also induce rearrangements. For instance, ruthenium complexes have been shown to catalyze the isomerization of the allyl group to a propenyl group in allyl aryl ethers, and similar reactivity can be expected for allyl aryl sulfides. researchgate.net

Metal-Catalyzed Transformations and Coordination Chemistry

The sulfur atom and the allyl group in this compound provide multiple sites for interaction with transition metals, leading to a rich coordination chemistry and a variety of catalytic transformations.

This compound as a Ligand in Transition Metal Complexes

This compound can act as a ligand, coordinating to a metal center through either the sulfur atom or the π-system of the allyl group. wikipedia.orgwikipedia.org The allyl group can bind to a metal in a monohapto (η¹) or a trihapto (η³) fashion. libretexts.orglibretexts.org The η³-coordination is particularly common and renders the allyl group susceptible to nucleophilic attack. wikipedia.org

The sulfur atom, with its lone pairs of electrons, can also act as a donor ligand, forming complexes with various transition metals. wikipedia.org The nature of the metal and the other ligands present will determine the preferred mode of coordination. In some cases, this compound could act as a chelating ligand, binding through both the sulfur and the allyl group, although this is less common.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Binding Atom(s)/Group | Description |

| S-ligation | Sulfur | The sulfur atom donates a lone pair to the metal center. wikipedia.org |

| η¹-allyl | One carbon of the allyl group | The allyl group acts as a one-electron donor, similar to a methyl group. libretexts.orglibretexts.org |

| η³-allyl | All three carbons of the allyl group | The allyl group acts as a three-electron donor, forming a delocalized π-complex with the metal. libretexts.orglibretexts.org |

Role in Cross-Coupling and Functionalization Reactions

This compound can participate in various metal-catalyzed cross-coupling and functionalization reactions. The C–S bond in aryl sulfides can be activated by transition metal complexes, particularly those of nickel and palladium with N-heterocyclic carbene (NHC) ligands, allowing the sulfide to act as an electrophilic coupling partner. researchgate.net This enables reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, where the arylthio group is replaced by another functional group. researchgate.netnih.gov

The allyl group itself is a versatile handle for functionalization. Transition metal-catalyzed allyl-allyl cross-coupling reactions are a powerful tool for constructing 1,5-dienes. rsc.org Furthermore, heterocyclic allylsulfones, which can be prepared from the corresponding sulfides, have been shown to be effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. acs.org

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have provided valuable insights into the transformations of allyl sulfides. researchgate.netrsc.org For the OH-initiated oxidation of allyl methyl sulfide, a related compound, studies have shown that the reaction proceeds through a pre-reactive complex before addition to the double bond. rsc.org

Mechanistic investigations into the rearrangements of allyl phenyl sulfide have elucidated the energetic profiles of different pathways, including the thio-Claisen rearrangement and acid-catalyzed double bond migration. researchgate.net These studies help in understanding the factors that control the product distribution and in designing more efficient and selective reactions.

For metal-catalyzed reactions, mechanistic studies focus on the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov In the case of cross-coupling reactions involving aryl sulfides, the oxidative addition of the C–S bond to the metal center is often the rate-determining step. researchgate.net The nature of the ligand on the metal catalyst plays a crucial role in facilitating this step. researchgate.net

Spectroscopic and Structural Elucidation Studies of Allyl 2 Methylphenyl Sulfide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Allyl(2-methylphenyl) sulfide (B99878), offering profound insights into its atomic-level connectivity and spatial arrangement.

Elucidation of Molecular Connectivity and Structure through 1D and 2D NMR Techniques

The structural framework of Allyl(2-methylphenyl) sulfide has been confirmed through one-dimensional (1D) and two-dimensional (2D) NMR experiments. While ¹H NMR and IR spectroscopic analyses have been noted as consistent with the established structure, detailed public-domain spectral assignments are not extensively available. cmu.edu

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the allyl group protons and the protons of the 2-methylphenyl group. The allyl protons would present as a complex multiplet system due to spin-spin coupling. Specifically, the methylene (B1212753) protons adjacent to the sulfur atom would likely appear as a doublet, the terminal vinyl protons would show distinct signals for the cis and trans protons, each split into a doublet of doublets, and the internal vinyl proton would appear as a multiplet. The aromatic protons of the 2-methylphenyl ring would exhibit characteristic splitting patterns in the aromatic region of the spectrum, while the methyl group protons would appear as a singlet in the upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule, including the three distinct carbons of the allyl group, the carbons of the aromatic ring, and the methyl carbon.

To unequivocally establish the molecular connectivity, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. A COSY experiment would reveal the coupling relationships between adjacent protons, confirming the proton sequence within the allyl and 2-methylphenyl moieties. HSQC would correlate the proton signals with their directly attached carbon atoms, while HMBC would provide crucial information about longer-range (2-3 bond) correlations between protons and carbons, thereby solidifying the assignment of the entire molecular structure.

Conformational Analysis via Dynamic NMR and Chemical Shift Anisotropy

The conformational dynamics and preferred spatial orientation of the allyl and 2-methylphenyl groups in this compound could be investigated using dynamic NMR spectroscopy and analysis of chemical shift anisotropy (CSA). Dynamic NMR studies would involve recording NMR spectra at various temperatures to monitor changes in the spectral lineshape. These changes can provide information about the energy barriers for conformational exchange processes, such as rotation around the C-S and C-C single bonds.

Chemical shift anisotropy, which arises from the orientation-dependent magnetic shielding of a nucleus, can also offer insights into the molecule's three-dimensional structure and electronic environment. While specific studies on the dynamic NMR and CSA of this compound are not widely reported, these techniques remain powerful tools for a deeper understanding of its conformational preferences in solution.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers insights into its molecular vibrations.

Identification of Characteristic Functional Group Vibrations

The infrared spectrum of this compound displays a series of absorption bands that are characteristic of its constituent functional groups. cmu.edu The presence of both aliphatic and aromatic C-H bonds is confirmed by stretching vibrations observed around 3082-3060 cm⁻¹. cmu.edu The C=C stretching vibration of the allyl group is identified by a weak band at 1636 cm⁻¹. cmu.edu Aromatic ring skeletal vibrations are evidenced by a band at 1589 cm⁻¹ and a strong absorption at 1469 cm⁻¹. cmu.edu The out-of-plane bending vibrations of the allyl group's C-H bonds are responsible for the medium intensity bands at 987 and 919 cm⁻¹. cmu.edu A strong band at 743 cm⁻¹ is characteristic of the C-H out-of-plane bending for the ortho-substituted benzene (B151609) ring. cmu.edu

| Vibrational Frequency (cm⁻¹) | Assignment |

| 3082 (weak) | Aromatic C-H Stretch |

| 3060 (weak) | Olefinic C-H Stretch |

| 1636 (weak) | C=C Stretch (Allyl) |

| 1589 (medium) | Aromatic C=C Stretch |

| 1469 (strong) | Aromatic C=C Stretch |

| 987 (medium) | =C-H Out-of-Plane Bend |

| 919 (medium) | =CH₂ Out-of-Plane Bend |

| 743 (strong) | Aromatic C-H Out-of-Plane Bend (ortho-disubstituted) |

Table 1: Characteristic Infrared Vibrational Frequencies of this compound. cmu.edu

Raman spectroscopy would serve as a complementary technique to IR spectroscopy. Due to the different selection rules, vibrations that are weak in the IR spectrum, such as the C=C and C-S stretching modes, would be expected to show strong signals in the Raman spectrum, providing a more complete picture of the vibrational modes of the molecule.

Insights into Molecular Symmetry and Intermolecular Interactions

The vibrational spectra can also provide information regarding the molecule's symmetry. For this compound, which has a low degree of symmetry, a large number of fundamental vibrations are expected to be active in both IR and Raman spectra. The positions and widths of the absorption bands can also be influenced by intermolecular interactions. In the condensed phase, dipole-dipole interactions and van der Waals forces can lead to shifts and broadening of the vibrational bands compared to the gas phase.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the molecular formula of this compound to be C₁₀H₁₂S, with a corresponding molecular weight of 164.266 g/mol . mlsoft.in

| Property | Value |

| Molecular Formula | C₁₀H₁₂S |

| Molecular Weight | 164.266 g/mol |

Table 2: Molecular Properties of this compound Determined by Mass Spectrometry. mlsoft.in

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, the chemical formula is C10H12S.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ³²S). This high-precision measurement allows for the unambiguous identification of the compound by distinguishing it from other molecules with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound (C₁₀H₁₂S)

| Ion Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M]⁺ | 164.06597 |

| [M+H]⁺ | 165.07379 |

| [M+Na]⁺ | 187.05586 |

This data serves as a reference for experimental analysis, where a measured mass within a narrow tolerance (typically <5 ppm) of the theoretical value would confirm the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is an analytical technique that involves multiple stages of mass analysis, typically used to probe the structure of a molecule. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the intact molecule (precursor ion) is first isolated, then fragmented through collision-induced dissociation, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

While specific experimental MS/MS data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of related allyl aryl sulfides. nih.gov The primary fragmentation pathways would likely involve cleavage of the allyl group and rearrangements.

Key predicted fragmentation processes include:

Loss of the allyl radical (•C₃H₅): This is a common pathway for allyl-substituted compounds, leading to the formation of a stable 2-methylthiophenol cation.

McLafferty-type rearrangement: This rearrangement is possible in related compounds and could lead to characteristic neutral losses. nih.gov

Cleavage of the C-S bond: This can occur, leading to fragments corresponding to the allyl cation and the 2-methylphenylthio radical, or vice versa.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Fragment Mass (m/z) | Proposed Neutral Loss |

|---|---|---|---|---|

| 164.07 | [M - C₃H₅]⁺ | C₇H₇S⁺ | 123.03 | •C₃H₅ |

| 164.07 | [C₃H₅]⁺ | C₃H₅⁺ | 41.04 | •C₇H₇S |

| 123.03 | [C₆H₅]⁺ | C₆H₅⁺ | 77.04 | CS, H₂ |

The analysis of these fragments helps to piece together the original structure of the molecule, confirming the connectivity of the allyl group, the sulfur atom, and the 2-methylphenyl ring.

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While obtaining suitable crystals of the parent liquid this compound can be challenging, its derivatives or metal complexes can often be crystallized and analyzed. scirp.orgnih.gov The allyl and sulfide moieties can act as ligands, binding to metal centers to form stable, crystalline coordination complexes. libretexts.orgslideshare.net

Determination of Solid-State Molecular Conformation and Geometry

Once a suitable crystal of a derivative or complex is obtained, X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsion angles. This information reveals the molecule's conformation in the solid state.

For a hypothetical metal complex of this compound, crystallographic analysis would determine:

The coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). scirp.orgnih.gov

The bond lengths between the metal and the sulfur atom, as well as any interactions with the allyl group's π-system.

The precise bond angles within the 2-methylphenyl ring and the allyl group.

The torsion angle describing the orientation of the 2-methylphenyl group relative to the C-S-C plane.

Table 3: Representative Crystallographic Parameters for a Hypothetical Metal Complex of this compound

| Parameter | Description | Typical Value Range |

|---|---|---|

| M-S Bond Length | Distance between the metal center and the sulfur atom. | 2.2 - 2.6 Å |

| C-S-C Bond Angle | Angle formed by the phenyl carbon, sulfur, and allyl carbon. | 95 - 105° |

| C-C-C Bond Angle (Allyl) | Angle within the allyl group. | ~120° |

| Dihedral Angle (C-C-S-C) | Torsion angle defining the rotation around the S-C(phenyl) bond. | Varies depending on packing |

Analysis of Supramolecular Assembly and Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This supramolecular assembly is governed by non-covalent intermolecular interactions. nih.gov In crystals of this compound derivatives, one would analyze:

Van der Waals Forces: These are the primary interactions governing the packing of nonpolar groups like the phenyl ring and allyl chain.

π-π Stacking: The aromatic 2-methylphenyl rings may stack on top of each other, contributing to crystal stability.

C-H···π Interactions: Hydrogen atoms from the allyl or methyl groups can interact with the electron cloud of adjacent aromatic rings.

The study of these packing motifs is crucial for understanding the material's bulk properties and for the rational design of new materials with desired structural features, a field known as crystal engineering. psu.edu

Theoretical and Computational Investigations of Allyl 2 Methylphenyl Sulfide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For allyl(2-methylphenyl) sulfide (B99878), these methods have been employed to determine its stable geometric configurations and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of medium-sized organic molecules like allyl(2-methylphenyl) sulfide due to its balance of computational cost and accuracy. Studies on analogous systems, such as allyl phenyl sulfide, have utilized DFT methods like B3PW91/6-31G** to calculate transformation routes and analyze reaction mechanisms. researchgate.net For substituted aryl sulfides, DFT calculations help in understanding how electronic and steric factors, like the ortho-methyl group in this compound, influence reaction pathways and stereoselectivity. cmu.edu

Computational studies on similar molecules, such as methyl phenyl sulfide, have employed various DFT functionals, including B3LYP, to determine steric and electronic structures. pleiades.onlinepleiades.online These studies confirm that DFT can accurately predict molecular geometries, such as the coplanar orientation of the C-S-C fragment with the benzene (B151609) ring, which is a key structural feature. pleiades.online This foundational knowledge is directly applicable to understanding the geometry of this compound.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Aryl Sulfides

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3PW91 | 6-31G** | Reaction mechanism studies of allyl phenyl sulfide. | researchgate.net |

| B3LYP | 6-311++G(3d,p) | Steric and electronic structure of methyl phenyl sulfide. | pleiades.online |

| B3LYP | 6-31G(d,p) | Geometry optimization for reaction mechanism studies. | researchgate.net |

For higher accuracy, particularly in calculating energy barriers and reaction energies, ab initio methods are employed. While computationally more intensive, methods like Møller-Plesset perturbation theory (MP2) provide a more rigorous treatment of electron correlation. For instance, studies on methyl phenyl sulfide have used MP2 with extended basis sets like 6-311++G(3d,p) to refine the understanding of its structure, confirming the findings from DFT. pleiades.online Such high-level calculations are crucial for validating the results obtained from more cost-effective DFT methods and for providing benchmark data for complex potential energy surfaces.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the allyl group and its orientation relative to the 2-methylphenyl ring mean that this compound can exist in several different conformations. Computational methods are used to map the potential energy surface (PES) of the molecule, identifying the low-energy conformers and the energy barriers that separate them.

Studies on related molecules like methyl phenyl sulfide have shown that rotation around the C(sp²)–S bond can be nearly free, leading to a flattened potential well. pleiades.online The presence of the allyl group and the ortho-methyl substituent in this compound introduces additional steric constraints that lead to more defined energy minima. Understanding the relative energies of these conformers is critical, as the starting conformation can significantly influence the stereochemical outcome of pericyclic reactions, such as the Thio-Claisen rearrangement.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra. These predictions serve as a powerful tool for interpreting experimental data and confirming the structures of reactants, intermediates, and products.

For example, in the study of the rearrangement of allyl phenyl sulfide, computational methods can predict the vibrational frequencies of transition state structures. researchgate.net While specific data for this compound is not abundant in the provided results, the methodology is well-established. Calculations on methyl phenyl sulfide have demonstrated the ability of methods like B3LYP and MP2 to provide results that align well with experimental data, resolving previous discrepancies. pleiades.online This validation gives confidence in applying the same theoretical models to predict the spectroscopic fingerprints of this compound and its derivatives.

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopic Parameter | Computational Method | Typical Application |

|---|---|---|

| Vibrational Frequencies (IR) | DFT (e.g., B3LYP) | Characterization of stable molecules and transition states. |

| NMR Chemical Shifts | GIAO-DFT | Structural elucidation and confirmation. |

| Electronic Transitions (UV-Vis) | TD-DFT | Prediction of absorption spectra. |

Reaction Mechanism Studies Through Computational Modeling

Perhaps the most significant application of computational chemistry to this compound is in the elucidation of its reaction mechanisms, particularly the famed researchgate.netacs.org-sigmatropic Thio-Claisen rearrangement.

The thermal rearrangement of allyl aryl sulfides is a classic example of a pericyclic reaction. acs.orgcapes.gov.br Computational modeling has been instrumental in mapping the entire reaction pathway, from the reactant to the final product, via a high-energy transition state.

For this compound, the ortho-methyl group is expected to influence the stability of the transition state and potentially direct the regioselectivity of the subsequent cyclization steps. The strict conformational requirements of the five-membered transition state in related researchgate.netacs.org-sigmatropic rearrangements are well-documented and lead to high stereoselectivity. cmu.edu Computational studies can quantify these steric and electronic effects, providing a detailed, atomistic picture of how the reaction proceeds. cmu.edu

Table 3: Key Computational Findings in Thio-Claisen Rearrangement Studies

| System | Method | Key Finding | Reference |

|---|---|---|---|

| Allyl Phenyl Sulfide | B3PW91/6-31G** | Identification of a chair-like transition state leading to a thione intermediate. | researchgate.net |

| Allyl 2,6-dimethylphenyl Sulfide | Cu(I)/bis-oxazoline catalyzed | The ortho,ortho-disubstitution significantly increases enantioselectivity in the rearrangement. | cmu.edu |

| Allylic Sulfoxides | N/A (Review) | The researchgate.netacs.org-sigmatropic rearrangement proceeds through an ordered transition state, allowing for good stereochemical transfer. | nih.gov |

Energetic Profiles and Kinetic Analysis of Key Transformations

The thermal and catalyzed transformations of this compound are of significant interest in synthetic chemistry, with the thio-Claisen rearrangement being a prominent reaction pathway. This researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the well-known Claisen rearrangement in allyl aryl ethers, involves the intramolecular reorganization of the allyl group from the sulfur atom to the ortho-position of the phenyl ring. libretexts.orglibretexts.orgorganic-chemistry.org Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the energetic landscapes and kinetic parameters of these transformations for related allyl aryl sulfides. researchgate.net

A key transformation of this compound is the researchgate.netresearchgate.net-sigmatropic rearrangement to form 2-allyl-6-methylbenzenethiol. This process is generally understood to proceed through a concerted, cyclic transition state. researchgate.netlibretexts.org Quantum-chemical calculations on the parent compound, allyl phenyl sulfide, indicate that the reaction proceeds via a chair-like transition state. researchgate.net The presence of the methyl group at the ortho-position in this compound introduces steric and electronic effects that influence the reaction's energetic profile.

Kinetic analysis of these transformations can be performed by calculating the rate constants using transition state theory, which incorporates the calculated activation free energy (ΔG‡). The rate of the rearrangement is expected to be sensitive to temperature, a hallmark of many pericyclic reactions. organic-chemistry.org

Below is a hypothetical data table based on typical computational results for thio-Claisen rearrangements of substituted allyl aryl sulfides, illustrating the kind of data generated in such theoretical investigations.

Table 1: Calculated Energetic and Kinetic Parameters for the Thio-Claisen Rearrangement of this compound (Hypothetical Data)

| Parameter | Value (Gas Phase) | Value (Toluene) |

| Activation Energy (Ea) | 25-30 kcal/mol | 23-28 kcal/mol |

| Enthalpy of Reaction (ΔH) | -10 to -15 kcal/mol | -11 to -16 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 30-35 kcal/mol | 28-33 kcal/mol |

| Rate Constant (k) at 298 K | 1 x 10⁻⁵ to 1 x 10⁻⁴ s⁻¹ | 5 x 10⁻⁵ to 5 x 10⁻⁴ s⁻¹ |

Another potential transformation is the researchgate.netrsc.org-sigmatropic rearrangement, which can be triggered by specific reagents, such as in the presence of an aryne. nih.gov This rearrangement would lead to a different constitutional isomer. Density functional theory calculations have been employed to study the mechanism of copper(I)-catalyzed researchgate.netrsc.org-sigmatropic rearrangements of diazoesters with allylic sulfides, revealing the intricate role of the catalyst in stabilizing intermediates and controlling stereoselectivity. acs.org While not a thermal rearrangement, these studies highlight the utility of computational methods in understanding the complex reaction pathways available to allyl sulfides. acs.orgnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules like this compound in various environments. nih.govrsc.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over time. nih.gov This allows for the exploration of conformational landscapes, solvent effects, and the dynamics of intermolecular interactions.

For this compound, an all-atom force field would be employed to describe the intramolecular and intermolecular interactions. rsc.orgrsc.org The force field parameters, including bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic), are crucial for the accuracy of the simulation. rsc.org

A primary application of MD simulations for this compound would be to study its conformational flexibility. The relative orientations of the allyl group and the 2-methylphenyl group are subject to rotational freedom around the C-S bonds. MD simulations can reveal the preferred conformations in different solvents and at various temperatures, as well as the energy barriers between different conformational states.

Furthermore, MD simulations can provide insights into the solvation structure of this compound. By simulating the compound in a box of explicit solvent molecules (e.g., water, toluene), one can analyze the radial distribution functions to understand how solvent molecules arrange themselves around the solute. This is particularly important for understanding reaction kinetics, as the solvent can influence the stability of the reactant, transition state, and product. researchgate.net

The dynamic behavior of this compound at interfaces, such as a liquid-vapor interface or on the surface of a solid catalyst, could also be investigated using MD simulations. These simulations can shed light on the orientation of the molecule at the interface and its diffusion characteristics, which are pertinent to understanding heterogeneous catalysis. springerprofessional.de

The following table outlines the potential insights that could be gained from MD simulations of this compound.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Aspect | Information Gained |

| Conformational Analysis | Identification of low-energy conformers, rotational barriers around C-S and C-C bonds, and the influence of the methyl group on the overall shape. |

| Solvation Dynamics | Characterization of the solvation shell in different solvents, hydrogen bonding interactions (if applicable), and the solvent's role in stabilizing different conformers. |

| Transport Properties | Calculation of diffusion coefficients in various media, providing insights into its mobility. |

| Interfacial Behavior | Understanding the orientation and interaction with surfaces or interfaces, relevant for catalytic or separation processes. |

Advanced Applications of Allyl 2 Methylphenyl Sulfide in Organic Synthesis and Materials Science

Allyl(2-methylphenyl) sulfide (B99878) as a Synthetic Intermediate and Building Block

The bifunctional nature of Allyl(2-methylphenyl) sulfide makes it a valuable building block for the synthesis of more elaborate chemical structures. klinger-lab.de Both the allyl and the aryl sulfide components can be selectively targeted to construct molecules with significant structural complexity.

This compound serves as a strategic component in the assembly of complex organic molecules. sciencedaily.comnih.gov The allyl group is a particularly versatile functional handle, capable of participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the alkene of the allyl group can undergo various cycloaddition reactions, such as [4+2] cycloadditions, to rapidly construct six-membered rings, which are core structures in many natural products and pharmaceuticals. nih.gov

Furthermore, the compound can be utilized in transition metal-catalyzed allylation reactions. acs.org In such processes, metals like palladium can activate the allyl group, enabling it to act as an electrophile for coupling with a wide range of nucleophiles. The 2-methylphenyl (tolyl) group can exert subtle steric and electronic effects, influencing the regioselectivity and stereoselectivity of these transformations. This controlled reactivity is crucial when assembling intricate molecular architectures where precise spatial arrangement of atoms is required. nih.gov

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and asymmetric synthesis. This compound is a prochiral molecule, meaning it can be converted into a chiral compound in a single synthetic step. The sulfur atom, bonded to three different groups (allyl, 2-methylphenyl, and a lone pair of electrons), becomes a stereocenter upon oxidation. wikipedia.org

The stereoselective oxidation of the sulfide to a sulfoxide (B87167) is a well-established and reliable method for creating chiral sulfur compounds. nih.gov This transformation yields chiral allyl(2-methylphenyl) sulfoxide. The energy barrier to invert the stereocenter in such sulfoxides is typically high, rendering them optically stable at room temperature. wikipedia.org These chiral sulfoxides are not merely synthetic targets but can also serve as powerful chiral auxiliaries, directing the stereochemical outcome of subsequent reactions at nearby functional groups. They are also recognized as important pharmacophores in drug design. nih.gov

Utilization in Catalysis and Organocatalysis

The unique electronic and structural features of this compound and its derivatives suggest potential applications in both metal-based and metal-free catalytic systems.

While not a classical ligand, the sulfur atom in this compound possesses a lone pair of electrons that can coordinate to transition metals. wikipedia.org By chemically modifying the structure, for example, by introducing additional phosphine (B1218219), amine, or other donor groups onto the phenyl ring, it is possible to design sophisticated multidentate ligands. Such ligands are instrumental in controlling the reactivity and selectivity of transition metal catalysts. rsc.org The interplay between the "soft" sulfur donor and other "hard" or "soft" donors can fine-tune the electronic and steric environment around the metal center, leading to enhanced catalytic performance in reactions like cross-coupling, hydrogenation, and allylic substitution. acs.orgorganic-chemistry.org

| Potential Transition Metal | Catalytic Application | Role of Sulfide-Containing Ligand |

|---|---|---|

| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Stabilizes the active catalytic species and influences reductive elimination. |

| Rhodium (Rh) | Hydroformylation, Hydrothiolation | Controls regioselectivity (linear vs. branched products) and enantioselectivity. organic-chemistry.org |

| Nickel (Ni) | C-S Coupling, Reductive Coupling | Facilitates oxidative addition and stabilizes low-valent metal centers. organic-chemistry.orgorganic-chemistry.org |

| Iridium (Ir) | Asymmetric Hydrogenation, Allylation | Creates a chiral environment for enantioselective transformations. organic-chemistry.org |

| Copper (Cu) | C-S Bond Formation, Click Chemistry | Promotes coupling between thiols and various partners. organic-chemistry.org |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a sustainable alternative to metal-based catalysts. While the direct use of this compound as an organocatalyst is not a widely documented area, its role as a substrate in organocatalytic reactions is of significant interest. For instance, the allyl group can be activated by an aminocatalyst to participate in cascade reactions. An example is the eliminative [4+2] cycloaddition between allyl-containing substrates and α,β-unsaturated aldehydes, which can construct complex cyclic systems with high enantioselectivity. nih.gov Furthermore, organocatalytic methods employing visible light have been developed for the synthesis of aryl sulfides, highlighting the compatibility of the sulfide moiety with modern, mild synthetic protocols. scispace.comrsc.org

Integration into Polymer Science and Advanced Materials

The presence of a polymerizable allyl group makes this compound an attractive monomer for the synthesis of advanced functional polymers. This approach aligns with green chemistry principles by potentially utilizing renewable resources. rsc.org

Allyl sulfides are key components in the formation of novel polymers through processes like inverse vulcanization, where they can be co-polymerized with elemental sulfur to create high-sulfur-content materials. rsc.orgnsf.gov These materials have applications as adhesives, coatings, and specialized optical materials. The polymerization is typically initiated by heat, which causes homolytic cleavage of sulfur-sulfur or carbon-sulfur bonds to form radicals that drive the polymerization process. nsf.gov

Another advanced application is the incorporation of allyl sulfide units into vinyl polymers to create materials with enhanced recyclability. digitellinc.com The allyl sulfide linkage can participate in a dynamic chemical process known as addition-fragmentation chain transfer (AFT). This process allows the polymer chains to be broken down and reformed under specific stimuli, such as ultrasound, facilitating the recycling and reprocessing of the material. digitellinc.com

| Polymerization Method | Role of this compound | Resulting Polymer Property/Application |

|---|---|---|

| Radical Polymerization / Inverse Vulcanization | Monomer or Comonomer | Formation of renewable adhesives and high-sulfur-content polysulfides. rsc.org |

| Copolymerization with Vinyl Monomers (e.g., Styrene) | Addition-Fragmentation Transfer (AFT) Agent | Enhanced recyclability and network rearrangement under stimulus (e.g., ultrasound). digitellinc.com |

| Thiol-ene "Click" Chemistry | "Ene" Component | Creation of cross-linked polymer networks for coatings and biomaterials. |

Use in Specialty Polymer Synthesis

The incorporation of this compound into polymer chains can impart unique properties to the resulting materials. The allyl group provides a reactive site for polymerization and cross-linking, while the 2-methylphenyl group can influence the polymer's thermal stability, solubility, and mechanical properties.

Research into the use of substituted aryl allyl sulfides in polymerization has shown that the nature and position of the substituent on the phenyl ring play a crucial role in the reactivity of the monomer and the characteristics of the final polymer. While specific data on the homopolymerization of this compound is limited in publicly available literature, the principles of free-radical and other polymerization techniques can be applied.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Description | Potential Advantages |

| Free-Radical Polymerization | Initiation by a free radical source leads to the addition of monomer units. | Well-established method, compatible with a wide range of monomers. |

| Thiol-Ene Reaction | Addition of a thiol across the double bond of the allyl group, often initiated by UV light or a radical initiator. | High efficiency, can lead to the formation of cross-linked networks. |

| Metathesis Polymerization | Ring-opening metathesis polymerization (ROMP) or acyclic diene metathesis (ADMET) could potentially be utilized. | Can produce polymers with controlled architectures. |

The presence of the ortho-methyl group is expected to introduce steric hindrance, which could affect the rate of polymerization and the molecular weight of the resulting polymer. Furthermore, this substitution can enhance the solubility of the polymer in organic solvents and modify its thermal properties, such as the glass transition temperature (Tg).

Applications in Functional Coatings and Resins

The properties of this compound make it a candidate for the development of functional coatings and resins. The ability of the allyl group to participate in cross-linking reactions is particularly valuable in this context, as it can lead to the formation of durable and chemically resistant films.

When incorporated into a coating formulation, this compound can act as a reactive diluent or a cross-linking agent. Its aromatic nature can contribute to the coating's hardness, gloss, and resistance to environmental degradation. The ortho-methyl group may also play a role in tuning the flexibility and adhesion of the coating to various substrates.

The thiol-ene reaction, in particular, offers a pathway to create highly uniform and rapidly curing coatings. By reacting this compound with multifunctional thiols, a cross-linked network can be formed, resulting in a solid and stable coating.

Table 2: Potential Properties of Coatings and Resins Incorporating this compound

| Property | Potential Contribution of this compound |

| Hardness | The rigid aromatic ring can increase the hardness of the cured material. |

| Chemical Resistance | The cross-linked sulfide network can provide resistance to solvents and other chemicals. |

| Adhesion | The overall structure can be tailored to promote adhesion to different surfaces. |

| Thermal Stability | The aromatic and sulfide moieties can contribute to improved thermal stability. |

Analytical Applications in Research Contexts

In a research setting, the analysis of this compound and its derivatives is crucial for understanding reaction kinetics, polymer structure, and material properties. A variety of analytical techniques can be employed for its characterization.

Table 3: Analytical Techniques for the Characterization of this compound and its Polymers

| Analytical Technique | Application | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation and purity assessment. | Chemical structure, presence of impurities, and monomer conversion during polymerization. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Confirmation of the allyl and aromatic groups, and monitoring of the disappearance of the allyl double bond during polymerization. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | Purity analysis of the monomer and identification of byproducts. |

| Gel Permeation Chromatography (GPC) | Determination of polymer molecular weight and distribution. | Average molecular weight and polydispersity of polymers synthesized from this compound. |

| Differential Scanning Calorimetry (DSC) | Thermal analysis of materials. | Glass transition temperature (Tg) and other thermal transitions of polymers. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Decomposition temperature and thermal degradation profile of polymers. |

While specific analytical studies dedicated solely to this compound are not widely reported, the established methods for the analysis of aryl allyl sulfides are directly applicable. These techniques are essential for quality control of the monomer and for correlating the structure of the resulting polymers with their physical and chemical properties.

Derivatives and Analogues of Allyl 2 Methylphenyl Sulfide

Synthesis and Characterization of Structurally Modified Analogues

The synthesis of analogues of allyl(2-methylphenyl) sulfide (B99878) provides a platform to study the influence of various functional groups on the compound's properties. These synthetic efforts are broadly categorized into modifications of the phenyl ring and alterations of the allyl chain.

Modifications to the Phenyl Ring Substituents

The introduction of different substituents onto the phenyl ring of allyl(2-methylphenyl) sulfide allows for a systematic investigation of electronic and steric effects on the molecule's behavior. A general approach to these analogues involves the reaction of a substituted 2-methylthiophenol with an appropriate allyl halide.